

Application Note: Quantification of Benzylpenicillin (Penicillin G) in Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Benzylpenicillin Benzathin

Cat. No.: B8081738

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzylpenicillin, also known as Penicillin G, is a narrow-spectrum β -lactam antibiotic. Due to its pharmacokinetic variability, therapeutic drug monitoring is crucial to optimize dosing, ensure efficacy, and minimize toxicity. This application note details a robust and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of benzylpenicillin in plasma. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard (IS) to ensure accuracy and precision, making it suitable for pharmacokinetic studies and clinical research.^{[1][2][3]}

Experimental Protocols

Materials and Reagents

- Standards: Benzylpenicillin (Penicillin G) potassium salt, Benzylpenicillin-d7 (Penicillin G-d7) potassium salt (Internal Standard).^{[4][5]}
- Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS or HPLC grade. Water, ultrapure (e.g., Milli-Q).^[4]
- Additives: Formic acid (FA), LC-MS grade.

- Plasma: Blank human plasma (K2-EDTA).

Standard and Quality Control (QC) Sample Preparation

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Penicillin G and Penicillin G-d7 by dissolving the appropriate amount in ultrapure water.[4] Store aliquots at -80°C.[4][5]
- Working Solutions: On the day of analysis, thaw stock solutions and prepare serial dilutions in a water/acetonitrile (1:1, v/v) mixture to create calibration curve (CC) and quality control (QC) working solutions.[6]
- Internal Standard (IS) Working Solution: Prepare a 0.3 mg/L solution of Penicillin G-d7 in water/acetonitrile (1:1, v/v).[5]
- Calibration and QC Samples: Spike blank plasma with the corresponding working solutions to achieve the desired concentration range. A typical calibration range is 0.0015–10 mg/L.[2] [7] QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High.[8]

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for sample clean-up in this assay.[2]

- Aliquot 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the IS working solution (Penicillin G-d7) and vortex briefly.[9]
- Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[9]
- Vortex vigorously for 30 seconds.
- Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
- Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[4]

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) System:

- Column: Reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 2.1 × 50 mm, 1.9 μm).
[\[7\]](#)
- Mobile Phase A: 0.1% Formic acid in water.[\[6\]](#)
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[\[4\]](#)
- Flow Rate: 0.4 mL/min.[\[7\]](#)
- Gradient: A linear gradient can be optimized for separation. A representative gradient is shown in the table below.
- Injection Volume: 2-5 μL.[\[3\]](#)[\[7\]](#)
- Column Temperature: 40°C.[\[6\]](#)
- Autosampler Temperature: 4-10°C.[\[3\]](#)[\[4\]](#)

Tandem Mass Spectrometry (MS/MS) System:

- Ionization: Electrospray Ionization (ESI), Positive Mode.[\[7\]](#)
- Detection: Multiple Reaction Monitoring (MRM).[\[7\]](#)
- MRM Transitions: The precursor and product ions must be optimized. Typical transitions are listed in the table below.

Data and Method Parameters

Table 1: LC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
3.5	60	40
4.0	5	95
5.0	5	95
5.1	95	5
6.0	95	5

Table 2: Optimized MRM Transitions and MS Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Penicillin G	335.1	176.0 (Quantifier)	12
335.1	160.0 (Qualifier)	12	
Penicillin G-d7 (IS)	342.2	182.8 (Quantifier)	12
342.2	160.0 (Qualifier)	12	

(Parameters are adapted from literature and may require optimization).

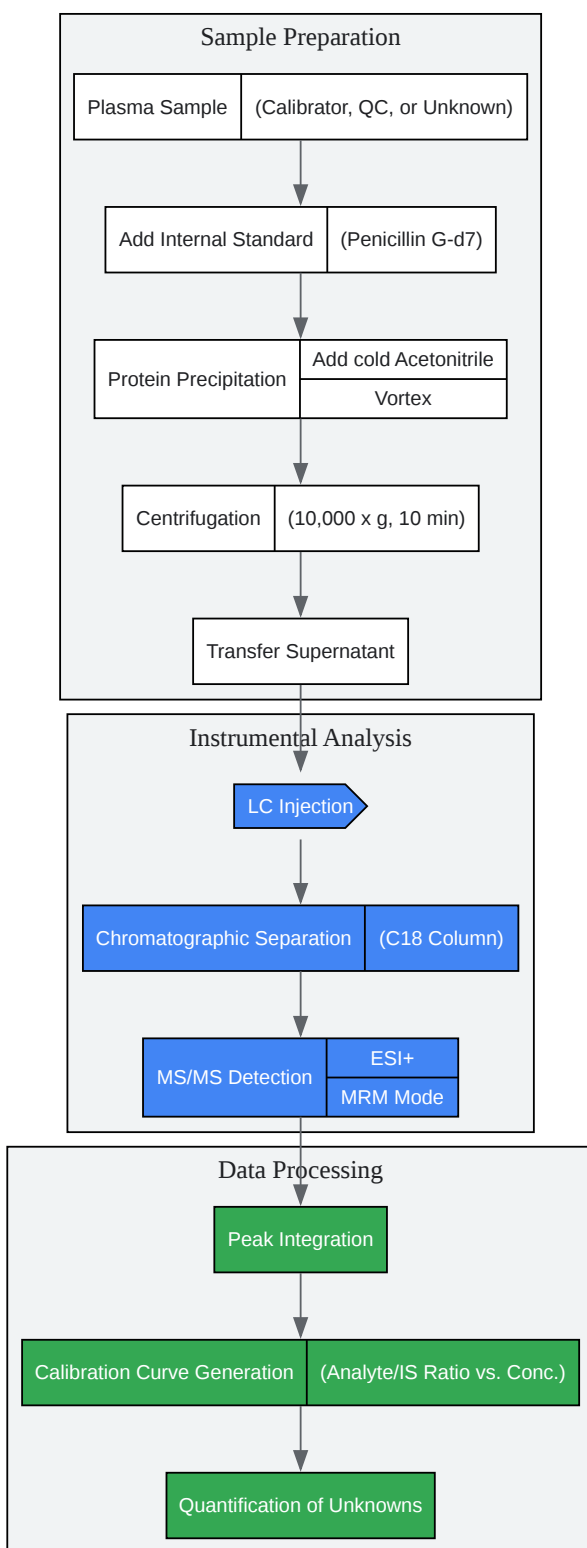
[\[5\]](#)

Table 3: Method Validation Summary

Bioanalytical method validation ensures the reliability and accuracy of the data.[\[1\]](#) Key parameters are summarized below.

Validation Parameter	Acceptance Criteria	Typical Result
Linearity (r^2)	≥ 0.99	> 0.999 [10]
LLOQ	Signal-to-Noise ≥ 10 ; Accuracy & Precision within $\pm 20\%$	0.01 mg/L [2]
Intra-day Precision	$\%CV \leq 15\%$ ($\leq 20\%$ at LLOQ)	$< 5.5\%$ [5]
Inter-day Precision	$\%CV \leq 15\%$ ($\leq 20\%$ at LLOQ)	$< 6.2\%$ [7]
Accuracy (% Bias)	Within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ)	96-104% [2] [7]
Recovery	Consistent, precise, and reproducible	98-103% [5]
Matrix Effect	IS-normalized factor within acceptable limits	Minimal interference observed [5]
Stability	Within $\pm 15\%$ of initial concentration	Stable for 6 months at -80°C and 3 freeze-thaw cycles. [5] [7]
(Acceptance criteria based on FDA/EMA guidelines). [1]		

Visualizations



Experimental Workflow for Benzylpenicillin Quantification

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